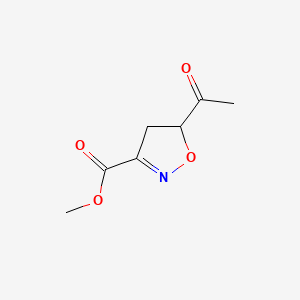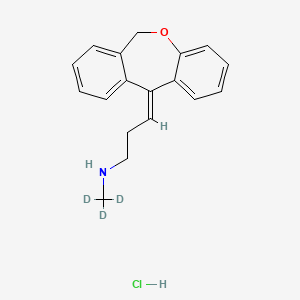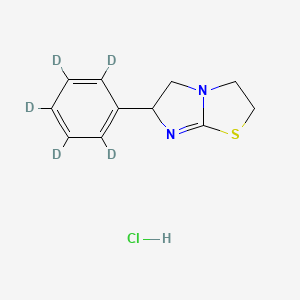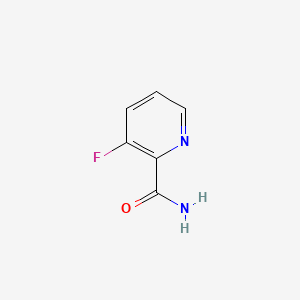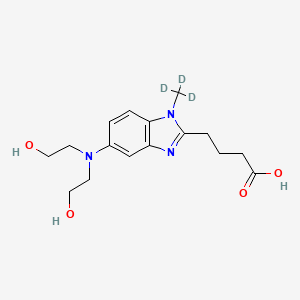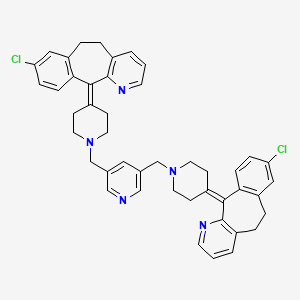
Rupatadine-Verunreinigung C
Übersicht
Beschreibung
Rupatadine Impurity C is an impurity of Rupatadine, a second-generation antihistamine and PAF antagonist used to treat allergies . Its chemical name is 3,5-bis ((4- (8-chloro-5H-benzo [5,6]cyclohepta [1,2-b]pyridin-11 (6H)-ylidene)piperidin-1-yl)methyl)pyridine .
Synthesis Analysis
The synthesis of Rupatadine Impurity C is related to the synthesis of Rupatadine. The process involves the formation of impurities in Rupatadine fumarate and identifies the process-related impurities, starting material related impurity, and oxidative degradation-related impurity .Molecular Structure Analysis
The molecular formula of Rupatadine Impurity C is C45H43Cl2N5 . The structure includes a pyridine ring and two piperidine rings, which are connected by methylene bridges .Chemical Reactions Analysis
Rupatadine has been found to degrade significantly under oxidative stress conditions, and degrade slightly under acid, base, hydrolytic, thermal, and photolytic stress conditions .Wissenschaftliche Forschungsanwendungen
Stabilitätsindizierende Studien
Rupatadine-Verunreinigung C kann in stabilitätsindizierenden Studien verwendet werden. Diese Studien sind entscheidend für das Verständnis, wie die Substanz unter verschiedenen Bedingungen abgebaut wird. Zum Beispiel wurde festgestellt, dass Rupatadine unter oxidativen Stressbedingungen deutlich abgebaut wird, und unter sauren, basischen, hydrolytischen, thermischen und photolytischen Stressbedingungen leicht abgebaut wird .
Entwicklung analytischer Methoden
This compound spielt eine wichtige Rolle bei der Entwicklung analytischer Methoden. Beispielsweise wurde eine einfache, empfindliche und reproduzierbare Methode der reversed-phase high-performance liquid chromatography (RP-HPLC) zur Bestimmung von Rupatadine und verwandten Substanzen in pharmazeutischen Darreichungsformen entwickelt .
Verunreinigungsprofiling
Verunreinigungsprofiling ist eine weitere wichtige Anwendung von this compound. Es hilft bei der Identifizierung und Quantifizierung von Verunreinigungen in einer Probe, was für die Gewährleistung der Sicherheit und Wirksamkeit von pharmazeutischen Produkten entscheidend ist .
Arzneimittelformulierungsstudien
This compound kann in Arzneimittelformulierungsstudien verwendet werden. Diese Studien zielen darauf ab, die Formulierung eines Arzneimittels zu entwickeln und zu optimieren, um seine Stabilität, Wirksamkeit und Sicherheit zu gewährleisten .
Synthese von Antihistaminika
This compound wird bei der Synthese von Antihistaminika verwendet. Antihistaminika sind Medikamente, die allergische Reaktionen behandeln, indem sie die Wirkung von Histamin blockieren, einer Substanz im Körper, die allergische Symptome verursacht .
Synthese von Antibiotika und Antimykotika
Neben Antihistaminika wird this compound auch bei der Synthese von Antibiotika und Antimykotika verwendet. Dies sind Medikamente, die zur Behandlung von bakteriellen und Pilzinfektionen verwendet werden .
Wirkmechanismus
Target of Action
Rupatadine Impurity C, also known as 3,5-bis((4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)methyl)pyridine , is a derivative of Rupatadine. The primary targets of Rupatadine are the histamine H1 receptor and the platelet-activating factor (PAF) receptor . These receptors play a crucial role in mediating allergic reactions.
Mode of Action
Rupatadine Impurity C, similar to Rupatadine, is likely to act as an antagonist at the histamine H1 and PAF receptors . By blocking these receptors, it prevents the effects of histamine and PAF, which are released during an allergic response . This results in a reduction of allergic symptoms.
Biochemical Pathways
The action of Rupatadine Impurity C affects the biochemical pathways mediated by histamine and PAF . By blocking the H1 and PAF receptors, it inhibits the downstream effects of these mediators, such as vasodilation, increased vascular permeability, and the release of other inflammatory mediators . This leads to a reduction in the symptoms of allergic reactions.
Pharmacokinetics
Rupatadine, the parent compound, is known to be metabolized in the liver, primarily by the cytochrome p450 system . It has a high protein binding rate of 98-99% and an elimination half-life of 5.9 hours . The ADME properties of Rupatadine Impurity C may be similar, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of Rupatadine Impurity C’s action would be the inhibition of histamine and PAF-mediated responses. This includes a decrease in vasodilation, vascular permeability, and the release of other inflammatory mediators . At the cellular level, this results in reduced degranulation of mast cells and decreased chemotaxis of eosinophils .
Action Environment
The action, efficacy, and stability of Rupatadine Impurity C can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the cytochrome P450 system could potentially affect its metabolism and efficacy . Additionally, factors such as pH and temperature could potentially affect its stability.
Eigenschaften
IUPAC Name |
13-chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridin-3-yl]methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43Cl2N5/c46-38-9-11-40-36(24-38)7-5-34-3-1-17-49-44(34)42(40)32-13-19-51(20-14-32)28-30-23-31(27-48-26-30)29-52-21-15-33(16-22-52)43-41-12-10-39(47)25-37(41)8-6-35-4-2-18-50-45(35)43/h1-4,9-12,17-18,23-27H,5-8,13-16,19-22,28-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAUPLJMOVSLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)CN5CCC(=C6C7=C(CCC8=C6N=CC=C8)C=C(C=C7)Cl)CC5)C9=C1C=CC=N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747540 | |
| Record name | 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224515-72-3 | |
| Record name | 11,11'-(3,5-Pyridinediylbis(methylene-1,4-piperidinediyl))bis(8-chloro-6,11-dihydro-5H-benzo(5,6)cyclohepta(1,2-b)pyridine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224515723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,11'-[Pyridine-3,5-diylbis(methylenepiperidin-1-yl-4-ylidene)]bis(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,11'-(3,5-PYRIDINEDIYLBIS(METHYLENE-1,4-PIPERIDINEDIYL))BIS(8-CHLORO-6,11-DIHYDRO-5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVV2J8NLL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




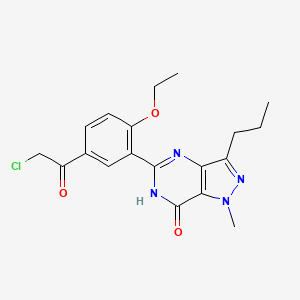
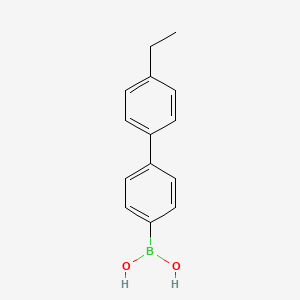
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)
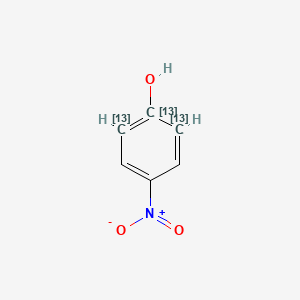

![[4-(Ethoxycarbonyl)phenyl]phosphonic acid](/img/structure/B589647.png)
